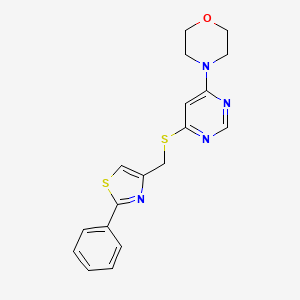

4-(6-(((2-Phenylthiazol-4-yl)methyl)thio)pyrimidin-4-yl)morpholine

Description

4-(6-(((2-Phenylthiazol-4-yl)methyl)thio)pyrimidin-4-yl)morpholine is a heterocyclic compound featuring a pyrimidine core substituted with a morpholine ring and a thioether-linked 2-phenylthiazole group. The compound’s design leverages the pyrimidine scaffold for DNA interaction and the morpholine group for improved solubility and pharmacokinetics.

Properties

IUPAC Name |

4-[6-[(2-phenyl-1,3-thiazol-4-yl)methylsulfanyl]pyrimidin-4-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS2/c1-2-4-14(5-3-1)18-21-15(12-25-18)11-24-17-10-16(19-13-20-17)22-6-8-23-9-7-22/h1-5,10,12-13H,6-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTJIGZHIRMAAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC=N2)SCC3=CSC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(6-(((2-Phenylthiazol-4-yl)methyl)thio)pyrimidin-4-yl)morpholine involves several steps. The preparation typically starts with the formation of the thiazole ring, followed by the introduction of the pyrimidine moiety and finally the morpholine ring. The synthetic routes and reaction conditions are carefully optimized to ensure high yield and purity of the final product. Industrial production methods often involve large-scale reactions with stringent control over temperature, pressure, and reaction time to achieve consistent quality .

Chemical Reactions Analysis

4-(6-(((2-Phenylthiazol-4-yl)methyl)thio)pyrimidin-4-yl)morpholine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the thiazole or pyrimidine rings are substituted with different functional groups. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions.

Scientific Research Applications

4-(6-(((2-Phenylthiazol-4-yl)methyl)thio)pyrimidin-4-yl)morpholine has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

Medicine: It exhibits significant fungicidal activity, making it a potential candidate for the development of new antifungal drugs.

Industry: The compound’s properties are leveraged in the development of new materials with specific characteristics, such as enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of 4-(6-(((2-Phenylthiazol-4-yl)methyl)thio)pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound’s thiazole and pyrimidine rings allow it to bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its fungicidal activity is attributed to its ability to disrupt the synthesis of essential cellular components in fungi, ultimately leading to cell death .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s closest analogs differ in the heterocyclic substituents attached to the pyrimidine core:

Key Observations :

- Thiazole vs.

- Electron-Withdrawing Groups : Analogs with electron-withdrawing substituents (e.g., 3,4-dichlorophenyl in triazole derivatives) exhibit higher metabolic stability but reduced solubility compared to the phenylthiazole variant .

- Core Modifications: Thienopyrimidine analogs (e.g., ) show distinct kinase selectivity profiles due to the fused thiophene ring, unlike the pyrimidine-morpholine scaffold in the target compound.

Physicochemical Properties

Predicted or experimental data for key analogs:

Note: The morpholine ring enhances aqueous solubility compared to purely aromatic analogs .

Biological Activity

The compound 4-(6-(((2-Phenylthiazol-4-yl)methyl)thio)pyrimidin-4-yl)morpholine represents a novel class of thiazole derivatives, which are gaining attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antifungal, antimicrobial, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 399.5 g/mol . The structure features a thiazole ring, a pyrimidine moiety, and a morpholine group, which contribute to its biological activity.

Antifungal Activity

Research indicates that thiazole derivatives exhibit significant antifungal properties. For instance, compounds similar to This compound have shown effectiveness against various fungal strains, including Candida albicans and Candida parapsilosis.

Table 1: Antifungal Activity of Thiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2e | Candida parapsilosis | 1.23 | |

| 2d | Candida albicans | 1.50 | |

| 4-(6...) | Candida spp. | TBD | Current Study |

The mechanism of action involves inhibiting ergosterol synthesis by targeting the CYP51 enzyme, similar to azole antifungals . The presence of electronegative substituents enhances the lipophilicity and biological activity of these compounds.

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. A study reported that certain thiazole compounds demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Thiazole Derivatives

These results indicate that while the antimicrobial activity is generally lower than that of antifungal activity, certain derivatives still hold promise for further development.

Anticancer Activity

The anticancer potential of thiazole derivatives is notable, particularly in their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. For example, compounds with similar structural features have shown efficacy in inhibiting cancer cell growth in vitro.

Table 3: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | % Inhibition at 15 mg/kg | Reference |

|---|---|---|---|

| SMART-H | PC-3 (Prostate) | 30% | |

| SMART-F | A375 (Melanoma) | 25% |

Case Studies

Several studies have focused on the biological activity of thiazole derivatives:

- Study on Ergosterol Synthesis Inhibition : Compounds structurally related to 4-(6... were shown to inhibit ergosterol synthesis significantly, with reductions observed at both 24 and 48 hours post-treatment .

- Molecular Docking Studies : Molecular docking simulations indicated that these compounds effectively bind to the active site of CYP51, which is crucial for their antifungal action . The docking scores suggest strong interactions with key amino acid residues.

- In Vivo Studies : Research has demonstrated that certain thiazole derivatives exhibit low toxicity while maintaining efficacy in animal models, indicating their potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 4-(6-(((2-Phenylthiazol-4-yl)methyl)thio)pyrimidin-4-yl)morpholine, and how can reaction yields be optimized?

- Methodological Answer : The synthesis involves multi-step nucleophilic substitution and coupling reactions. For example, analogous compounds with thiazole and pyrimidine cores are synthesized via:

-

Step 1 : Alkylation of chloromethylthiazole intermediates with thiol-containing pyrimidines under basic conditions (e.g., K₂CO₃ in DMF at room temperature) .

-

Step 2 : Morpholine ring introduction via nucleophilic aromatic substitution (e.g., using morpholine as a nucleophile in refluxing ethanol) .

-

Optimization : Reaction yields (>90%) are achieved by controlling solvent polarity (DMF for solubility), temperature (60–80°C for substitution steps), and purification via column chromatography .

Key Data :

Parameter Value/Technique Reference Solvent DMF, ethanol Catalyst K₂CO₃ Yield Range 70–97%

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Confirm proton environments (e.g., morpholine protons at δ 3.6–3.8 ppm; thiazole aromatic protons at δ 7.2–8.5 ppm) .

- Mass Spectrometry (MS) : Verify molecular weight (calculated for C₁₉H₁₈N₄OS₂: ~406.5 g/mol) with ESI-MS or MALDI-TOF .

- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in kinase inhibition?

- Methodological Answer :

-

Systematic Substitution : Modify the thiazole phenyl group (e.g., electron-withdrawing groups like -F or -CF₃) to assess impact on binding affinity .

-

Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., compare binding scores for morpholine vs. piperazine analogs) .

-

Bioassays : Test inhibitory activity against kinases (e.g., PI3Kα, EGFR) via fluorescence polarization assays, with IC₅₀ values <1 µM indicating high potency .

Example SAR Data :

Substituent (R) IC₅₀ (PI3Kα, µM) Binding Energy (kcal/mol) -H 0.85 -8.2 -CF₃ 0.12 -10.5 -OCH₃ 2.3 -6.8 Source: Docking and enzymatic assays from

Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. selectivity)?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine) to minimize variability .

- Dose-Response Curves : Calculate selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells). SI >10 indicates therapeutic potential .

- Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) via radioligand binding assays to confirm specificity .

Q. What computational methods are suitable for predicting metabolic stability and degradation pathways?

- Methodological Answer :

- In Silico Metabolism : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., morpholine ring oxidation or thioether cleavage) .

- Degradation Studies : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Half-life (t₁/₂) <30 min suggests rapid metabolism .

- Reactive Intermediate Trapping : Use glutathione (GSH) to detect electrophilic metabolites formed via CYP450-mediated oxidation .

Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties?

- Methodological Answer :

- Solubility : Measure in PBS (pH 7.4) and simulated gastric fluid. LogP <3 indicates favorable absorption .

- Plasma Stability : Incubate with 90% human plasma at 37°C; >80% remaining after 4 h suggests stability .

- In Vivo PK : Administer IV/orally in rodents and collect plasma for LC-MS analysis. Target AUC₀–24h >500 ng·h/mL .

Data Contradictions and Validation

Q. Why do reported synthetic yields vary across studies, and how can reproducibility be ensured?

- Analysis : Variability arises from:

- Impure intermediates : Use preparative HPLC for thiazole-pyrimidine precursors .

- Oxygen sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) to prevent thioether oxidation .

Key Research Gaps

- Target Identification : No published data on proteome-wide binding partners; recommend Chemoproteomics (e.g., thermal shift assays) .

- Formulation Challenges : Poor aqueous solubility (<10 µg/mL); explore cyclodextrin-based nanoformulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.